5-Amino-2-methylphenol

Beschreibung

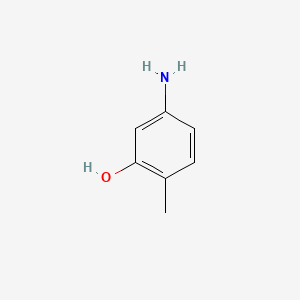

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFYESDCPWWCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Record name | 3-AMINO-6-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024489 | |

| Record name | 5-Amino-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-6-methylphenol is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Slightly beige powder; [MSDSonline] | |

| Record name | 3-AMINO-6-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Amino-o-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2,427 mg/L @ 25 °C /Estimated/ | |

| Record name | 3-AMINO-6-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-AMINO-O-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00026 [mmHg], 2.6X10-4 mm Hg @ 25 °C /Estimated/ | |

| Record name | 5-Amino-o-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-AMINO-O-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from water | |

CAS No. |

2835-95-2 | |

| Record name | 3-AMINO-6-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Amino-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-HYDROXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBB8XEB10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-AMINO-O-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 to 347 °F (sublimes) (NTP, 1992), 161 °C | |

| Record name | 3-AMINO-6-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-AMINO-O-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

5-Amino-2-methylphenol: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of the Structure, Properties, and Applications of a Key Chemical Intermediate

Introduction

5-Amino-2-methylphenol (CAS No. 2835-95-2), also known as 5-amino-o-cresol, is an aromatic organic compound of significant interest in various fields of chemical synthesis.[1][2] Its unique structure, featuring a phenol ring substituted with both an amino (-NH₂) and a methyl (-CH₃) group, imparts a versatile reactivity profile. This makes it a valuable intermediate in the synthesis of a wide range of products, including dyes, pharmaceuticals, and advanced materials.[2][3][4] This guide provides a detailed overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in drug development and research.

Molecular Structure and Identification

This compound possesses a benzene ring with three substituents: a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 2, and an amino group (-NH₂) at position 5. This specific arrangement of functional groups is crucial to its chemical behavior.

Key identifiers for this compound include:

-

IUPAC Name : this compound[1]

-

CAS Number : 2835-95-2[5]

-

Molecular Formula : C₇H₉NO[6]

-

InChI : 1S/C7H9NO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3[5]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are well-documented, making it a reliable component in synthetic chemistry. It typically appears as a beige, pale brown, or off-white crystalline powder.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 123.15 g/mol | [1][5] |

| Melting Point | 160-162 °C | [3][5][6] |

| Boiling Point | 268.6 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Water Solubility | 4.11 g/L at 20°C | [3] |

| Solubility | Soluble in hot water, ethanol, and ether.[2][3] | [2][3] |

| LogP | 0.53 - 0.80 | [3][6] |

| pKa | 10.36 ± 0.10 (Predicted) | [3] |

Spectroscopic data is essential for the identification and characterization of this compound. Mass spectrometry data for this compound is available in public databases, which can be used for its identification in complex mixtures.[1][7]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various methods. A common industrial approach involves the nitration of o-cresol, followed by a reduction of the resulting nitro group to an amine.[4]

Another documented laboratory synthesis involves the hydrogenolysis of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.[8] This process utilizes a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] The reaction is performed in a potassium hydroxide solution and yields the final product after filtration and pH adjustment.[8]

Sources

- 1. This compound | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-o-cresol (this compound) BP EP USP CAS 2835-95-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 2835-95-2 [smolecule.com]

- 5. 5-氨基-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:2835-95-2 | Chemsrc [chemsrc.com]

- 7. mzCloud – 5 Amino 2 methylphenol [mzcloud.org]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Amino-o-cresol

This guide provides a comprehensive overview of the essential physicochemical properties of 5-Amino-o-cresol (5-AOC), also known as 5-Amino-2-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and analytical characteristics of this versatile chemical intermediate. Understanding these core properties is fundamental to its effective application in synthesis, formulation, and quality control.

Introduction: The Scientific Significance of 5-Amino-o-cresol

5-Amino-o-cresol is an aromatic organic compound featuring both an amine (-NH2) and a hydroxyl (-OH) group attached to a toluene framework. This dual functionality makes it a valuable intermediate in various chemical syntheses.[1][2] In the pharmaceutical and cosmetic industries, it serves as a crucial building block for active pharmaceutical ingredients (APIs) and as a coupler component in oxidative hair dye formulations.[3][4] Its utility extends to the manufacturing of agrochemicals, antioxidants, and fragrances.[3][4] A thorough characterization of its physicochemical profile is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring product safety and efficacy.

Chemical Identity and Core Properties

The foundational attributes of a chemical compound dictate its behavior and interactions. For 5-AOC, these are summarized below.

| Identifier | Value | Source(s) |

| Systematic Name | This compound | [5] |

| CAS Number | 2835-95-2 | [6] |

| Molecular Formula | C₇H₉NO | [6][7] |

| Molecular Weight | 123.15 g/mol | [5][6] |

| Appearance | White to off-white or pale brown crystalline powder.[3][7] | [3][7] |

Structural Representation:

Caption: Chemical structure of 5-Amino-o-cresol (C₇H₉NO).

Key Physicochemical Parameters

Melting Point

The melting point is a critical indicator of purity. For 5-Amino-o-cresol, there is a noted range in the literature, which may be attributable to different polymorphic forms or measurement conditions.

| Property | Value Range | Source(s) |

| Melting Point | 160-162 °C | [6][7][8] |

Causality: A sharp melting point range is indicative of high purity. Broad ranges can suggest the presence of impurities, which disrupt the crystalline lattice and lower the energy required to transition to a liquid state.

Solubility Profile

The solubility of 5-AOC dictates its utility in different solvent systems for reactions, purifications, and formulations.

| Solvent | Solubility | Source(s) |

| Water | Partially soluble / Slightly soluble.[3][9] | [3][9] |

| Ethanol | Soluble | [3][4] |

| Acetone | Soluble | [3][4] |

| Ether | Soluble | [3] |

| Methanol | Slightly Soluble | [4] |

| DMSO | Slightly Soluble | [4] |

Field Insight: The presence of both a polar hydroxyl group and an amino group allows for hydrogen bonding with protic solvents like water and ethanol. However, the nonpolar aromatic ring and methyl group limit its aqueous solubility, making it more soluble in organic solvents.[3] This amphiphilic nature is key to its application in diverse formulations.

Spectroscopic Profile

Spectroscopic data provides a unique fingerprint for the identification and structural elucidation of 5-AOC.

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the key functional groups. Expected characteristic peaks include O-H stretching (around 3300-3500 cm⁻¹), N-H stretching from the amine group (around 3200-3400 cm⁻¹), C-H stretching from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. The chemical shifts are influenced by the electron-donating effects of the hydroxyl, amino, and methyl groups on the aromatic ring.[12]

-

UV-Visible (UV-Vis) Spectroscopy : In UV-Vis spectroscopy, 5-AOC exhibits absorption maxima, which are useful for quantitative analysis, particularly in chromatography.[12] A related compound, 5-Amino-4-Chloro-o-Cresol, shows a symmetrical absorption peak below 300 nm.[12]

Analytical Methodologies: Ensuring Purity and Identity

Accurate and precise analytical methods are crucial for quality control in a research and development setting. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of 5-AOC.

Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard approach for determining the purity of a 5-AOC sample. The choice of a reverse-phase method is based on the compound's moderate polarity.

Experimental Workflow Diagram:

Caption: Standard workflow for purity analysis of 5-AOC by HPLC.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for instance, a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic to neutral pH). The organic modifier is necessary to elute the moderately nonpolar 5-AOC from the C18 column.

-

Standard Preparation: Accurately weigh and dissolve a 5-AOC reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the absorbance maximum of 5-AOC.

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12] A study on related aminocresols successfully used pre-column derivatization with fluorescamine for enhanced sensitivity with fluorescence detection.[13][14]

Trustworthiness: This protocol is self-validating through the use of a reference standard to confirm retention time and system suitability checks (e.g., peak symmetry, theoretical plates) to ensure the chromatographic system is performing correctly.

Safety, Handling, and Storage

Proper handling of 5-Amino-o-cresol is essential in a laboratory setting.

-

Hazards: It is known to cause skin and eye irritation and may cause respiratory tract irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[15][17] Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[15][18]

-

Handling: Minimize dust generation during handling.[15] Avoid contact with skin, eyes, and clothing.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3][19]

Applications in Research and Drug Development

The unique structure of 5-AOC makes it a valuable starting material or intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical compounds, where the amino and hydroxyl groups can be further functionalized to build more complex molecules.[2][3]

-

Hair Dye Formulations: As an oxidative hair dye coupler, it reacts with a primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidizing agent like hydrogen peroxide to form stable color molecules within the hair shaft.[4][12]

-

Chemical Synthesis: It is a building block for azo dyes used in textiles and other organic compounds.[4]

Conclusion

5-Amino-o-cresol is a compound of significant industrial and research importance. Its physicochemical characteristics—moderate solubility, distinct melting point, and specific spectroscopic signature—are defining features that govern its application and analysis. The methodologies outlined in this guide provide a robust framework for its characterization, ensuring its quality and effective use in scientific endeavors. A comprehensive understanding of these properties is the cornerstone of innovation and safety in both the laboratory and industrial applications.

References

- Fengchen Group. (n.d.). 5-Amino-o-cresol (this compound) BP EP USP CAS 2835-95-2.

- Chemical Point. (n.d.). 5-Amino-o-cresol.

- Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet.

- Sundaraganesan, N., et al. (2008). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 5-amino-o-cresol. PubMed.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-o-cresol, 97%.

- Jingzhou Lizhiyuan Chemical Tech Co., Ltd. (n.d.). 5-Amino-o-cresol.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 5-Amino-6-Chloro-o-Cresol. PubChem Compound Database.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2835-95-2 Name: 5-amino-o-cresol.

- Eggenreich, K., et al. (2004). Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. PubMed.

- Jayvir Dye Chem. (n.d.). 5-Amino Ortho Cresol (5AOC) (AHT).

- ResearchGate. (2004). (PDF) Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine.

- National Center for Biotechnology Information. (n.d.). 5-Amino-4-chloro-o-cresol hydrochloride. PubChem Compound Database.

- ResearchGate. (2004). (PDF) Determination of 4-amino-m-cresol and 5-amino-o-cresol and metabolites in human keratinocytes (HaCaT) by high-performance liquid chromatography with DAD and MS detection.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Purity of 5-[(2-Hydroxyethyl)amino]-o-cresol for Pharmaceutical Applications.

- European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on 5-amino-6-chloro-o-cresol (A94).

- Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics.

- PrepChem.com. (n.d.). Synthesis of 5-amino-o-cresol.

- European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 5-amino-4-chloro-o-cresol HCl (A117).

- SpectraBase. (n.d.). 5-Amino-o-cresol.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Amino-o-cresol | 2835-95-2 [chemicalbook.com]

- 3. 5-Amino-o-cresol (this compound) BP EP USP CAS 2835-95-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. 5-Amino Ortho Cresol,5-Amino-o-cresol,2835-95-2 - Jayvir Dye Chem [jayvirdyechem.com]

- 5. This compound | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2835-95-2 CAS MSDS (5-Amino-o-cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-Amino-o-cresol CAS#: 2835-95-2 [m.chemicalbook.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. parchem.com [parchem.com]

- 10. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 5-amino-o-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Amino-o-cresol(2835-95-2) IR Spectrum [m.chemicalbook.com]

- 12. cir-safety.org [cir-safety.org]

- 13. Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. 5-アミノ-2-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2835-95-2 Name: 5-amino-o-cresol [xixisys.com]

- 18. echemi.com [echemi.com]

- 19. 5-Amino-o-cresol - Safety Data Sheet [chemicalbook.com]

Spectroscopic Data of 3-Hydroxy-4-methylaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Hydroxy-4-methylaniline (CAS No. 2835-95-2), also known as 5-Amino-2-methylphenol.[1][2][3][4][5] As a crucial intermediate in the synthesis of various dyes and pharmaceuticals, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development.[3] This document details the theoretical basis and practical considerations for acquiring and interpreting ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. Experimental protocols are provided as a self-validating framework to ensure data integrity and reproducibility.

Introduction: The Significance of 3-Hydroxy-4-methylaniline

3-Hydroxy-4-methylaniline is an aromatic organic compound with the chemical formula C₇H₉NO.[2][4] Its molecular structure, featuring a phenol and an aniline moiety on a toluene backbone, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is the foundation for its application in various fields, including the development of novel therapeutic agents and advanced materials. Spectroscopic techniques provide the necessary tools to confirm its identity, purity, and structural intricacies. This guide serves as a practical resource for leveraging these techniques to their full potential.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-Hydroxy-4-methylaniline directly influence its spectroscopic signatures. The interplay of the hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups on the aromatic ring creates a unique electronic environment that is interrogated by different spectroscopic methods.

Caption: Correlation of spectroscopic techniques with the molecular structure of 3-Hydroxy-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 3-Hydroxy-4-methylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | -CH₃ |

| ~3.5 (broad) | Singlet | 2H | -NH₂ |

| ~4.8 (broad) | Singlet | 1H | -OH |

| ~6.5 - 7.0 | Multiplet | 3H | Aromatic-H |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxy-4-methylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to observe exchangeable protons (-OH, -NH₂).

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for 3-Hydroxy-4-methylaniline

| Chemical Shift (δ) ppm | Assignment |

| ~17 | -CH₃ |

| ~110 - 155 | Aromatic-C (6 signals) |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. The PubChem database indicates the availability of ¹³C NMR data for this compound.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Use a broadband probe on the NMR spectrometer.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for 3-Hydroxy-4-methylaniline

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenol |

| 3500 - 3300 (two bands) | N-H stretch | Primary Amine |

| 3000 - 2850 | C-H stretch | Methyl |

| 1620 - 1580 | N-H bend | Primary Amine |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1260 - 1000 | C-O stretch | Phenol |

Note: An ATR-IR spectrum is available in the PubChem database for this compound.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 3-Hydroxy-4-methylaniline sample directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition and Processing:

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for 3-Hydroxy-4-methylaniline

| m/z | Interpretation |

| 123 | Molecular ion [M]⁺ |

| 122 | [M-H]⁺ |

| 108 | [M-CH₃]⁺ |

| 94 | [M-NH₂-H]⁺ |

Note: GC-MS data for this compound is available in the PubChem database, showing a molecular ion peak at m/z 123.[1] The mzCloud database also provides extensive mass spectral data for this compound.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Hydroxy-4-methylaniline in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Select an appropriate capillary column (e.g., a non-polar DB-5ms).

-

Set a suitable temperature program for the oven to ensure separation from any impurities.

-

Use helium as the carrier gas.

-

-

Mass Spectrometer (MS):

-

Use Electron Ionization (EI) at 70 eV.

-

Set the mass range to scan from approximately m/z 40 to 200.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The separated components will elute from the GC column and enter the mass spectrometer.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

Caption: A generalized workflow for the spectroscopic analysis of 3-Hydroxy-4-methylaniline.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of 3-Hydroxy-4-methylaniline. By following the outlined experimental protocols and understanding the correlation between molecular structure and spectroscopic data, researchers can ensure the identity and purity of their material, which is a critical prerequisite for its successful application in research and development. This guide provides the foundational knowledge for these analytical endeavors.

References

- mzCloud. (2015). 5 Amino 2 methylphenol.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4-methylaniline | CymitQuimica [cymitquimica.com]

- 3. 2835-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. 5-アミノ-2-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mzCloud – 5 Amino 2 methylphenol [mzcloud.org]

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methylphenol

This guide provides a comprehensive overview of scientifically validated synthesis routes for 5-Amino-2-methylphenol (also known as 5-amino-o-cresol), a crucial intermediate in the pharmaceutical and dye industries.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a deep dive into the reaction mechanisms, experimental protocols, and critical process parameters.

Introduction

This compound is a versatile aromatic compound characterized by the presence of amino, hydroxyl, and methyl functional groups. This substitution pattern makes it a valuable precursor for the synthesis of a wide range of more complex molecules. Its primary applications are in the manufacturing of hair dyes and as a key building block in the synthesis of various pharmaceutical agents.[1] The strategic importance of this compound necessitates robust and efficient synthetic methodologies. This guide will explore two principal routes for its preparation: the reduction of 2-methyl-5-nitrophenol and the alkaline fusion of 2-amino-5-methyl-benzenesulfonic acid.

Route 1: Synthesis via Reduction of 2-Methyl-5-nitrophenol

This is one of the most common and direct methods for preparing this compound. The synthesis is a two-step process that begins with the preparation of the nitro intermediate, 2-methyl-5-nitrophenol, followed by the reduction of the nitro group to an amino group.

Step 1: Synthesis of the Precursor, 2-Methyl-5-nitrophenol

There are two main approaches to synthesizing 2-methyl-5-nitrophenol: the direct nitration of o-cresol and the diazotization of 2-methyl-5-nitroaniline.

The direct nitration of o-cresol presents significant challenges due to the activating and ortho-, para-directing nature of both the hydroxyl and methyl groups. This leads to poor regioselectivity, with the formation of undesired isomers such as 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol being major competing pathways.[3][4] Furthermore, the strong oxidizing nature of nitric acid can lead to the formation of tarry by-products.[3] Careful control of reaction conditions is paramount to favor the formation of the desired 5-nitro isomer.

Experimental Protocol: Nitration of o-Cresol [3]

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add concentrated nitric acid (70%) to concentrated sulfuric acid (98%) in a 1.1:1 molar ratio, while maintaining the temperature below 5°C with vigorous stirring.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place o-cresol. Cool the flask to -5°C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred o-cresol. The internal temperature must be strictly maintained between -5°C and 0°C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0°C for an additional 30-60 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring to precipitate the crude product mixture.

-

Purification: The resulting mixture of isomers requires separation, which can be challenging. Fractional crystallization or column chromatography are potential, albeit difficult, purification methods.[3]

A more selective route to 2-methyl-5-nitrophenol involves the diazotization of 2-methyl-5-nitroaniline, followed by hydrolysis of the resulting diazonium salt. This method generally provides a cleaner product with higher yields of the desired isomer.[5][6]

Experimental Protocol: Diazotization of 2-Methyl-5-nitroaniline [5]

-

Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

-

Salt Formation: Cool the solution to 0°C in an ice bath to precipitate the amine salt.

-

Diazotization: While maintaining the temperature below 5°C and with continuous stirring, add 18 g of solid sodium nitrite in small portions. The completion of the reaction can be verified using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

-

Hydrolysis: In a separate flask, bring a solution of 800 ml of water and 400 ml of concentrated sulfuric acid to a vigorous reflux. Add the diazonium salt solution at once to this refluxing acidic solution.

-

Completion and Isolation: Continue refluxing until the evolution of nitrogen gas ceases. Cool the reaction mixture to room temperature to allow the crude 2-methyl-5-nitrophenol to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Data Summary for 2-Methyl-5-nitrophenol Synthesis

| Parameter | Method A: Direct Nitration of o-Cresol | Method B: Diazotization of 2-Methyl-5-nitroaniline |

| Starting Material | o-Cresol | 2-Methyl-5-nitroaniline |

| Key Reagents | Nitric Acid, Sulfuric Acid | Sulfuric Acid, Sodium Nitrite |

| Reaction Temperature | -5°C to 0°C | 0°C to 5°C (Diazotization), Reflux (Hydrolysis) |

| Key Challenges | Poor regioselectivity, oxidation, polynitration[3] | Handling of diazonium salts |

| Typical Purity (crude) | Mixture of isomers | Higher purity of the desired isomer |

Visualization of 2-Methyl-5-nitrophenol Synthesis Pathways

Caption: Synthesis pathways for the precursor 2-Methyl-5-nitrophenol.

Step 2: Reduction of 2-Methyl-5-nitrophenol to this compound

The reduction of the nitro group in 2-methyl-5-nitrophenol to an amino group is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely employed and efficient method for this purpose.[7]

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) involves the adsorption of both the nitro compound and hydrogen gas onto the catalyst surface.[8] The H-H bond in hydrogen is cleaved, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, ultimately forming the amino group and water.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-5-nitrophenol [9]

-

Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, dissolve 2-methyl-5-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) or Raney Nickel. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 25-80°C) and stir vigorously to ensure efficient mixing and contact with the catalyst.

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/HPLC analysis of aliquots.

-

Work-up: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Data Summary for the Reduction Step

| Parameter | Catalytic Hydrogenation |

| Starting Material | 2-Methyl-5-nitrophenol |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel[7] |

| Reducing Agent | Hydrogen Gas (H₂) |

| Typical Solvents | Ethanol, Ethyl Acetate, Methanol |

| Temperature Range | 25 - 80°C |

| Pressure Range | 50 - 100 psi |

| Key Advantages | High yield, clean reaction, catalyst can be recovered |

Visualization of the Reduction of 2-Methyl-5-nitrophenol

Caption: Reduction of 2-methyl-5-nitrophenol to this compound.

Route 2: Synthesis via Alkaline Fusion of 2-Amino-5-methyl-benzenesulfonic Acid

An alternative industrial method for the synthesis of this compound involves the alkaline fusion of 2-amino-5-methyl-benzenesulfonic acid. This process is particularly suitable for large-scale production.[10]

Reaction Mechanism

This synthesis is a nucleophilic aromatic substitution reaction. The sulfonate group is a good leaving group, and under harsh conditions of high temperature and pressure in the presence of a strong base like potassium hydroxide, it is displaced by a hydroxyl group.

Experimental Protocol: Alkaline Fusion [10]

-

Reaction Setup: In a high-pressure autoclave (e.g., made of nickel), charge 2-amino-5-methyl-benzenesulfonic acid and a significant molar excess of potassium hydroxide (e.g., 80% aqueous solution). A typical molar ratio of KOH to the sulfonic acid is 10:1 to 15:1.

-

Reaction Conditions: After purging the autoclave with nitrogen, heat the reaction mixture to a high temperature, typically in the range of 280-330°C. The pressure will rise to 10-40 bar. Maintain these conditions with stirring for several hours (e.g., 3-5 hours).

-

Work-up: After cooling the autoclave to about 100°C, the reaction mixture is carefully transferred to a vessel containing water.

-

Acidification and Isolation: The resulting alkaline solution of the potassium salt of 2-amino-5-methylphenol is then neutralized with a strong acid, such as hydrochloric acid, to a pH of 4.5 to 6.0. This causes the this compound to precipitate.

-

Purification: The precipitated product is isolated by filtration, washed with cold water, and dried.

Data Summary for the Alkaline Fusion Route

| Parameter | Alkaline Fusion |

| Starting Material | 2-Amino-5-methyl-benzenesulfonic acid |

| Key Reagents | Potassium Hydroxide (KOH) |

| Temperature Range | 280 - 330°C |

| Pressure Range | 10 - 40 bar |

| Key Advantages | Suitable for large-scale industrial production |

| Key Challenges | Requires high-pressure equipment, harsh reaction conditions |

Visualization of the Alkaline Fusion Pathway

Caption: Synthesis of this compound via alkaline fusion.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, each with its own set of advantages and challenges. The reduction of 2-methyl-5-nitrophenol is a versatile and widely used laboratory and industrial method, with the synthesis of the nitro precursor being a critical step that dictates the overall efficiency. The alkaline fusion of 2-amino-5-methyl-benzenesulfonic acid offers a direct, albeit more demanding, route suitable for large-scale manufacturing. The choice of the optimal synthesis route will depend on factors such as the desired scale of production, available equipment, and the cost and availability of starting materials.

References

- PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrophenol.

- Google Patents. (n.d.). CN105837452B - 2- methyl-5-nitro phenol production process.

- Cross, G. G., Fischer, A., & Henderson, G. N. (1984). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 62(8), 1446–1451.

- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

- Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.

- Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089–1096.

- Google Patents. (n.d.). CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Funde, P. E. (2011). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its antibacterial activity. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68.

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

- PrepChem. (n.d.). Synthesis of 5-amino-o-cresol.

Sources

- 1. CAS 2835-95-2 | this compound | Jay Finechem [jayfinechem.com]

- 2. This compound [xianshengkeji.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Constants of 5-Amino-2-methylphenol (CAS Number: 2835-95-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical constants of 5-Amino-2-methylphenol, registered under CAS number 2835-95-2. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering not only a compilation of key physical properties but also detailed experimental methodologies for their determination. This document emphasizes the scientific principles behind the protocols, ensuring a deep understanding of the data's context and reliability. Visual workflows and a curated list of authoritative references are included to support and validate the presented information.

Introduction and Isomeric Clarification

In the realm of chemical research and development, precise identification of substances is paramount. The compound registered under CAS number 2835-95-2 is This compound .[1][2][3][4][5][6][7][8][9] It is crucial to distinguish this specific isomer from its structural counterpart, 4-Amino-3-methylphenol, which is assigned the CAS number 2835-99-6.[10][11][12][13] Misidentification between these isomers can lead to significant errors in experimental outcomes and data interpretation. This guide is dedicated exclusively to the physical constants and analytical methodologies pertinent to this compound (CAS 2835-95-2).

This compound, also known by synonyms such as 5-Amino-o-cresol, 3-Hydroxy-4-methylaniline, and 4-Amino-2-hydroxytoluene, is an organic compound featuring both an amino and a hydroxyl group attached to a toluene backbone.[1][3] These functional groups are pivotal in defining its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of dyes and pharmaceuticals.[2][3][14]

Core Physical Constants of this compound

The physical constants of a compound are fundamental to its application in research and industry, influencing everything from reaction kinetics to formulation development. The table below summarizes the key physical properties of this compound.

| Physical Constant | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [2][3][5][7][9] |

| Molecular Weight | 123.15 g/mol | [1][4][5][7] |

| Appearance | Off-white to light brown crystalline powder | [2][14][15] |

| Melting Point | 160-162 °C | [1][2][4][9][16] |

| Boiling Point | ~268.6 °C (estimated) | [16] |

| Solubility | Soluble in water, ethanol, acetone, and ether.[14][15] Water solubility is reported as 4.11 g/L at 20°C.[2][9] Also soluble in methanol.[17] | |

| pKa | 10.36 ± 0.10 (predicted) | [9] |

| Vapor Pressure | 0.002 Pa at 25°C | [9] |

Experimental Methodologies for Physical Constant Determination

The accurate determination of physical constants is foundational to chemical science. This section details the standard experimental protocols for measuring the key properties of this compound, providing both the procedural steps and the underlying scientific rationale.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids like this compound, a sharp melting range typically signifies high purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.

Causality: The transition from a solid to a liquid phase involves overcoming the crystal lattice energy. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Below is a diagram illustrating the workflow for melting point determination.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis and formulation. The presence of both polar (amino and hydroxyl) and nonpolar (methyl and phenyl) groups gives it a versatile solubility profile.

Protocol (Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Causality: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polar functional groups of this compound allow for hydrogen bonding with polar solvents like water and alcohols, while the aromatic ring provides compatibility with less polar organic solvents.[15]

The following diagram illustrates the shake-flask method for solubility determination.

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and electronic properties of a molecule.

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorptions for this compound:

-

O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H Stretch: One or two sharp peaks around 3300-3500 cm⁻¹, corresponding to the amino group.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹, from the methyl group.

-

C=C Aromatic Ring Stretches: Medium to strong peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A peak around 1220 cm⁻¹, indicative of a phenolic C-O bond.

3.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, characteristic absorption maxima (λ_max) are observed. In acidic mobile phases, aminophenols typically exhibit absorption maxima at several wavelengths, including in the ranges of 190-220 nm and 270-280 nm.[18]

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed or inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of the physical constants of this compound (CAS 2835-95-2), emphasizing the importance of correct isomeric identification. The presented data, supported by established experimental protocols and their scientific underpinnings, offer a reliable resource for researchers and professionals. The integration of visual workflows and comprehensive referencing ensures both clarity and scientific integrity, empowering users to confidently apply this knowledge in their laboratory and development endeavors.

References

- Solubility of Things. (n.d.). This compound.

- ChemBK. (2024). This compound.

- Fengchen Group. (n.d.). 5-Amino-o-cresol (this compound) BP EP USP CAS 2835-95-2.

- J-Stage. (n.d.). Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds.

- NIST. (n.d.). Phenol, 4-amino-3-methyl-.

- PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds.

- PubChem. (n.d.). This compound.

- ChemSrc. (2025). This compound.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.

- mzCloud. (2015). 5 Amino 2 methylphenol.

- ResearchGate. (n.d.). UV-VIS-NIR spectra of isomers of aminophenol.

- Stenutz. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol.

- ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol.

- SpectraBase. (n.d.). 4-Aminophenol - Optional[UV-VIS] - Spectrum.

- ResearchGate. (n.d.). FT-IR spectra of neat polyphenols.

- AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure.

- ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.

- ACS Publications. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.

- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.

- Stenutz. (n.d.). This compound.

- SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids.

Sources

- 1. 2835-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. chembk.com [chembk.com]

- 3. CAS 2835-95-2: this compound | CymitQuimica [cymitquimica.com]

- 4. 5-氨基-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. 2835-95-2|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. This compound [xianshengkeji.com]

- 9. 2835-95-2 CAS MSDS (5-Amino-o-cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 4-Amino-3-methylphenol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. Phenol, 4-amino-3-methyl- [webbook.nist.gov]

- 13. 4-Amino-3-methylphenol, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 5-Amino-o-cresol (this compound) BP EP USP CAS 2835-95-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. This compound | CAS#:2835-95-2 | Chemsrc [chemsrc.com]

- 17. 5-Amino-o-cresol | 2835-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility of 5-Amino-2-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Amino-2-methylphenol, a key intermediate in the synthesis of dyes and pharmaceuticals.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the molecular characteristics of this compound that govern its solubility, presents available solubility data, and provides a detailed experimental protocol for its quantitative determination. The guide is intended to be a practical resource for researchers and professionals working with this versatile compound.

Introduction: The Chemical Persona of this compound

This compound, also known as 5-amino-o-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO. At room temperature, it exists as an off-white to light brown crystalline powder.[2][3] Its molecular structure is characterized by a phenol ring substituted with both an amino (-NH₂) and a methyl (-CH₃) group. This unique combination of functional groups dictates its chemical behavior and, consequently, its solubility profile.

The presence of the polar amino and hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor.[1] This capacity for hydrogen bonding is a primary determinant of its solubility in protic and polar aprotic solvents. Conversely, the nonpolar methyl group and the benzene ring contribute to its solubility in less polar organic solvents. The interplay of these structural features results in a nuanced solubility behavior that is critical to understand for its practical application.

Theoretical Framework: Deconstructing the Solubility of this compound

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic equilibrium between the solid and the solution. For this compound, its solubility in a given organic solvent is a function of several intermolecular interactions:

-

Hydrogen Bonding: The amino and hydroxyl groups are capable of forming strong hydrogen bonds. Solvents that are also proficient at hydrogen bonding, such as alcohols (e.g., methanol, ethanol), will readily solvate this compound, leading to higher solubility.[3]

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms. Polar aprotic solvents, such as acetone and ethyl acetate, can engage in dipole-dipole interactions, contributing to its dissolution.

-

Van der Waals Forces: The nonpolar aromatic ring and methyl group interact via weaker London dispersion forces. These interactions are the primary mechanism for solubility in nonpolar solvents like toluene and hexane.

The overall solubility is a result of the balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the molecules by the solvent (solvation energy). A favorable enthalpy of solvation, driven by strong intermolecular forces between the solute and solvent, will lead to higher solubility.

Predictive Models for Solubility

While experimental determination remains the gold standard, several thermodynamic models can be used to predict the solubility of compounds like this compound. Models such as the Universal Functional Group Activity Coefficient (UNIFAC) method can provide estimations of solubility based on the functional groups present in the solute and solvent molecules.[4] These predictive tools can be invaluable for initial solvent screening and process design.

Solubility Profile of this compound

The following table summarizes the known and expected solubility of this compound in a range of common organic solvents. It is important to note that while some qualitative data is available, quantitative measurements in many organic solvents are not widely published. The information presented here is a synthesis of available data and predictions based on chemical principles.

| Solvent | Solvent Type | Predicted/Observed Solubility | Governing Intermolecular Forces |

| Water | Polar Protic | Slightly Soluble (4.11 g/L at 20°C)[2] | Hydrogen Bonding, Dipole-Dipole |

| Methanol | Polar Protic | Soluble | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | Easily Soluble[2] | Hydrogen Bonding, Dipole-Dipole |

| Acetone | Polar Aprotic | Soluble[3] | Dipole-Dipole, London Dispersion |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Dipole-Dipole, London Dispersion |

| Dichloromethane | Polar Aprotic | Sparingly Soluble | Dipole-Dipole, London Dispersion |

| Toluene | Nonpolar | Slightly Soluble | London Dispersion |

| Hexane | Nonpolar | Insoluble | London Dispersion |

| Diethyl Ether | Polar Aprotic | Easily Soluble[2] | Dipole-Dipole, London Dispersion |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, followed by a suitable analytical technique for quantification, is a robust and widely accepted procedure.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Detailed Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analysis:

-

HPLC: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions by HPLC. A suitable method for aminophenols would typically involve a C18 reversed-phase column and a UV detector set to an appropriate wavelength (e.g., 275 nm).

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be a simpler alternative. Measure the absorbance of the diluted sample and the standard solutions at the wavelength of maximum absorbance (λ_max).

-

-

Construct a Calibration Curve: Plot the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/L or mol/L.

-

Practical Implications and Applications

A thorough understanding of the solubility of this compound is crucial in several areas:

-

Synthetic Chemistry: The choice of solvent for a reaction involving this compound can significantly impact reaction rates, yields, and impurity profiles. A solvent in which the reactants are sufficiently soluble is generally preferred.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization processes to purify the compound. By identifying a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, efficient purification can be achieved.

-

Pharmaceutical Formulation: In drug development, if derivatives of this compound are used as active pharmaceutical ingredients (APIs), their solubility in various pharmaceutically acceptable solvents is a critical parameter for designing liquid dosage forms or for understanding their dissolution characteristics in vivo.[1]

-

Dye Industry: As an intermediate in dye synthesis, its solubility in the reaction medium affects the efficiency of the dyeing process and the quality of the final product.[1]

Conclusion

The solubility of this compound is a complex property governed by its unique molecular structure, which features both polar and nonpolar moieties. While it exhibits good solubility in polar organic solvents like alcohols and ether, its solubility in water and nonpolar solvents is limited. This guide has provided a theoretical framework for understanding these solubility characteristics, summarized the available data, and presented a detailed experimental protocol for its quantitative determination. The information contained herein is intended to empower researchers and professionals to make informed decisions when working with this important chemical compound, ultimately leading to more efficient and effective processes in their respective fields.

References

- Solubility of Things. This compound.

- ChemBK. This compound.

- Predicting the solubilization preference of natural phenols to different solvents.

- Fengchen Group. 5-Amino-o-cresol (this compound) BP EP USP CAS 2835-95-2.

- PubChem. This compound.

Sources

An In-depth Technical Guide to the Electronic Properties of Substituted Aminophenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminophenols are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, dyes, and photographic materials.[1] Their chemical versatility and biological activity are intrinsically linked to the electronic properties of the aromatic ring, which can be finely tuned by the nature and position of various substituents. This guide provides a comprehensive exploration of the electronic landscape of substituted aminophenols, offering insights into their structure-property relationships. We will delve into the influence of substituents on their redox behavior, spectroscopic signatures, and antioxidant capacity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and analytical chemistry, providing both fundamental understanding and practical methodologies for the characterization of these important molecules.

The Fundamental Electronic Structure of Aminophenols